molecular formula C13H20N2 B1291353 1-Benzyl-2-methylpiperidin-4-amine CAS No. 321345-30-6

1-Benzyl-2-methylpiperidin-4-amine

Cat. No.: B1291353
CAS No.: 321345-30-6
M. Wt: 204.31 g/mol
InChI Key: ZXRSAZKEWVLRNS-UHFFFAOYSA-N
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Description

1-Benzyl-2-methylpiperidin-4-amine is a chemical compound with the molecular formula C₁₃H₂₀N₂. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-methylpiperidin-4-amine can be synthesized through several methods. One common approach involves the reductive amination of 1-benzyl-2-methylpiperidin-4-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-methylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-2-methylpiperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-2-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

    1-Benzylpiperidine: Similar in structure but lacks the methyl group at the 2-position.

    2-Methylpiperidine: Lacks the benzyl group at the 1-position.

    4-Aminopiperidine: Lacks both the benzyl and methyl groups.

Uniqueness: 1-Benzyl-2-methylpiperidin-4-amine is unique due to the presence of both the benzyl and methyl groups, which confer specific chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .

Properties

IUPAC Name

1-benzyl-2-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-9-13(14)7-8-15(11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRSAZKEWVLRNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620153
Record name 1-Benzyl-2-methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321345-30-6
Record name 1-Benzyl-2-methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-2-methylpiperidin-4-amine
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